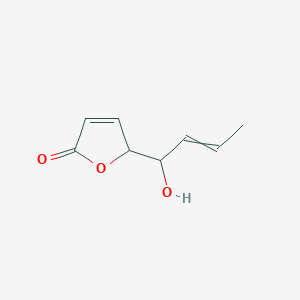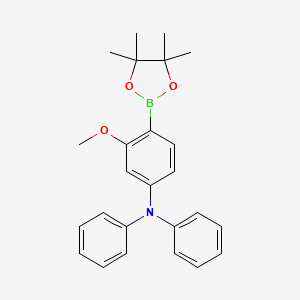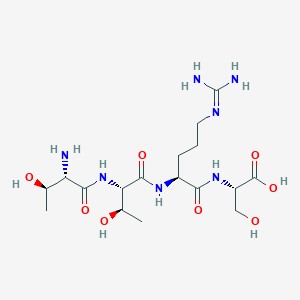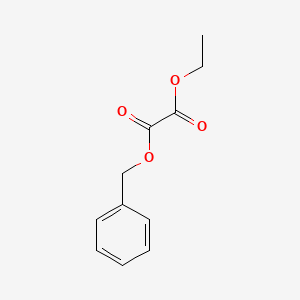![molecular formula C14H8BrClFN3 B12521776 4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine CAS No. 651736-80-0](/img/structure/B12521776.png)
4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine is a heterocyclic compound that features a pyrazole ring substituted with a bromo, chloro, and fluorophenyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine typically involves multi-step organic reactions. One common route involves the formation of the pyrazole ring followed by the introduction of the bromo, chloro, and fluorophenyl substituents. The final step involves the coupling of the pyrazole ring with the pyridine ring.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Substituents: The bromo, chloro, and fluorophenyl groups can be introduced through electrophilic aromatic substitution reactions.
Coupling with Pyridine: The final step involves the coupling of the substituted pyrazole ring with a pyridine ring, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the pyrazole formation and the use of more efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-(5’-carboxy-4’-chloro-2’-fluorophenyl)-1-methyl-5-pyrazole: Another pyrazole derivative with similar substituents.
3-bromo-4-chloropyridine: A pyridine derivative with similar halogen substituents.
Uniqueness
4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine is unique due to the specific combination of substituents on the pyrazole and pyridine rings, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
651736-80-0 |
|---|---|
Molecular Formula |
C14H8BrClFN3 |
Molecular Weight |
352.59 g/mol |
IUPAC Name |
4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine |
InChI |
InChI=1S/C14H8BrClFN3/c15-14-12(8-3-5-18-6-4-8)13(19-20-14)9-1-2-11(17)10(16)7-9/h1-7H,(H,19,20) |
InChI Key |
LCHDJQUICGAOCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNC(=C2C3=CC=NC=C3)Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy-](/img/structure/B12521716.png)


![3-(4-Ethoxyphenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12521731.png)
![N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12521732.png)
![8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12521742.png)
![4,4'-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol](/img/structure/B12521755.png)
![1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12521766.png)
![tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate](/img/structure/B12521769.png)
![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)
![Calcium bis(7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate)](/img/structure/B12521774.png)

